molecular formula C15H21N5O3S B7079819 N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide

N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide

Cat. No.: B7079819
M. Wt: 351.4 g/mol
InChI Key: CCPRQYVKNLKLLI-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a pyrazole ring with three methyl groups, and a sulfonylamino linkage

Properties

IUPAC Name

N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-9-6-7-13(8-16-9)17-15(21)11(3)19-24(22,23)14-10(2)18-20(5)12(14)4/h6-8,11,19H,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPRQYVKNLKLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methylpyridine and 1,3,5-trimethylpyrazole intermediates. These intermediates are then coupled through a sulfonylation reaction, followed by amidation to form the final product. The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dichloromethane or dimethylformamide, under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The sulfonylamino group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylamino derivatives with pyridine or pyrazole rings, such as:

Uniqueness

What sets N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both pyridine and pyrazole rings, along with the sulfonylamino linkage, allows for versatile reactivity and interaction with various molecular targets. This makes the compound particularly valuable in research and development across multiple disciplines .

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